4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, also known as S1RA or E-52862, belongs to the 1-arylpyrazole class of compounds. [] It acts as a potent and selective antagonist of the σ(1) receptor, a protein implicated in various physiological and pathological processes. [] S1RA demonstrates high affinity for σ(1) receptors while exhibiting significantly lower affinity for the related σ(2) receptors. [] This selectivity makes it a valuable tool for investigating the specific roles of σ(1) receptors in biological systems.
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine is an organic compound classified within the morpholine derivatives. Its structural complexity arises from the combination of a morpholine ring with a bromo-chloro-substituted phenoxyethyl group, making it of interest in various chemical and biological applications. The compound's unique properties stem from the presence of halogen atoms, which can influence its reactivity and biological activity.
This compound can be sourced from synthetic organic chemistry, particularly through methods involving substitution reactions and coupling techniques. It falls under the broader category of pharmaceutical intermediates and agrochemicals, often used in the development of biologically active compounds.
The synthesis of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, maintaining an appropriate temperature during the nucleophilic substitution can minimize side reactions and enhance product formation.
The molecular structure of 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine can be represented as follows:
The compound features a morpholine ring (a six-membered ring containing one nitrogen atom) linked to an ethyl chain that connects to a phenoxy group substituted with both bromine and chlorine atoms.
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine can participate in several chemical reactions:
Common reagents for these reactions include palladium catalysts for reductions and oxidizing agents like potassium permanganate for oxidation processes. Reaction conditions such as temperature, pressure, and solvent systems significantly influence the outcomes.
The mechanism of action for 4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine involves its interaction with biological targets. The morpholine moiety can engage in hydrogen bonding with polar residues in proteins, while the halogenated phenoxy group may participate in π-π stacking interactions with aromatic amino acids.
These interactions can modulate enzyme activities or receptor functions, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Relevant data on these properties can be obtained through experimental characterization methods such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine has several applications in scientific research:
The synthesis of 4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine relies on sequential nucleophilic substitutions to assemble the phenoxyethyl-morpholine scaffold. The foundational step involves preparing the morpholine precursor, 4-(2-chloroethyl)morpholine, through chlorination of 2-morpholinoethanol using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF. This reaction proceeds at 40°C for 12 hours, achieving a 74% yield after column chromatography purification (3% MeOH/DCM eluent) [6]. The chloroethyl intermediate’s electrophilic carbon subsequently undergoes etherification with phenolic nucleophiles. For analogs like 4-(2-(4-bromo-2-chloro-3-methylphenoxy)ethyl)morpholine, this is typically performed under inert atmosphere using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base in polar aprotic solvents like acetonitrile. This two-step strategy balances atom economy and scalability, though regioisomeric byproducts may form if phenolic hydroxyl groups lack protection [2].
Regioselective halogenation of phenolic precursors dictates the efficiency of downstream coupling. For the target compound’s key intermediate, 4-bromo-3-chlorophenol, two halogenation routes are employed:
Table 1: Halogenated Phenoxyethyl-Morpholine Analogs from Search Results
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
4-(2-(4-Bromo-2-chloro-3-methylphenoxy)ethyl)morpholine | Not provided | C₁₃H₁₇BrClNO₂ | 334.64 g/mol |
4-[2-(3-Bromophenoxy)ethyl]morpholine | 435283-95-7 | C₁₂H₁₆BrNO₂ | 286.17 g/mol |
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine | 1255574-55-0 | C₁₂H₁₅BrClNO₂ | 320.61 g/mol |
Halogen positioning significantly impacts reactivity: ortho-bromine in analogs like CAS 1255574-55-0 sterically hinders ether formation, reducing yields by ~15% compared to meta-substituted derivatives [4].
Table 2: Catalytic Performance in Morpholine-Functionalization Reactions
Catalyst | Loading (mol%) | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
InCl₃ | 7 | 30 min (ultrasound) | 95 | Dual activation, solventless |
K₂CO₃ | 150 | 12 h (reflux) | 78 | Low cost, mild conditions |
NaH | 120 | 2 h (0°C to RT) | 82 | Strong base, moisture-sensitive |
Solvent polarity and temperature profiles critically influence ether-bond formation between halogenated phenols and 4-(2-chloroethyl)morpholine. Key findings include:
Table 3: Solvent/Temperature Impact on Etherification Yield
Solvent | Temperature | Reaction Time | Yield (%) | Byproducts |
---|---|---|---|---|
Dichloromethane | 40°C | 24 h | 68 | Chloro-vinyl morpholine (5%) |
Acetonitrile | 80°C | 8 h | 85 | Phenol dimer (3%) |
DMF | 60°C | 6 h | 78 | Dehalogenated phenol (8%) |
Toluene | 110°C | 10 h | 72 | Bis-alkylated (10%) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0